7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid
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Description
The compound “7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid” is a part of the 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines (THTP) family . Both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of scientific community and regarded as a “privileged motif” for several decades .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
A novel method for synthesizing 8-oxo-3-thioxo-2,3,7,8-tetrahydro-1,2,4-triazolo [4,3-a] pyrazines involves an intramolecular condensation reaction, demonstrating the compound's role in facilitating the synthesis of complex heterocyclic structures. This approach highlights its utility in the convenient synthesis of triazolo-pyrazine derivatives, with the process characterized by simplicity and good yields, underscoring its importance in organic chemistry research (Lee et al., 1989).
Antimicrobial and Antifungal Activity
Research into new pyrazoline and pyrazole derivatives, including compounds structurally related to the queried chemical, has shown significant antimicrobial and antifungal activities. These studies underscore the potential of such compounds in developing new therapeutic agents. The synthesis of various derivatives and their evaluation against different bacterial and fungal strains demonstrate the compound's relevance in medicinal chemistry and its potential application in designing new antimicrobial agents (Hassan, 2013).
Neuropeptide S Receptor Antagonist Studies
The compound's structural analogs have been explored for their pharmacological activity, particularly as neuropeptide S receptor (NPSR) antagonists. The synthesis, separation, and pharmacological evaluation of enantiomers of a closely related compound highlight the significance of such structures in developing new pharmacological agents. This research demonstrates the potential therapeutic applications of these compounds in treating disorders related to NPSR activity (Trapella et al., 2011).
Protective Group in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the queried compound, serves as an essential protective group for hydroxy-groups in organic synthesis. Its compatibility with various acid- and base-labile protecting groups and its easy removal under mild conditions highlight its utility in the synthesis of complex organic molecules. This application is particularly relevant in the synthesis of peptides and nucleotide derivatives, demonstrating the compound's importance in synthetic organic chemistry (Gioeli & Chattopadhyaya, 1982).
Properties
IUPAC Name |
7-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c26-19(27)17-9-25-18(22-23-20(25)28)10-24(17)21(29)30-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,23,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYRGSAUMWLILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=NNC(=O)N21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137493-56-0 |
Source
|
Record name | 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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